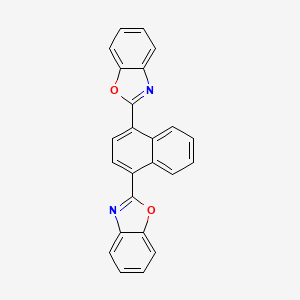

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Overview

Description

Synthesis Analysis

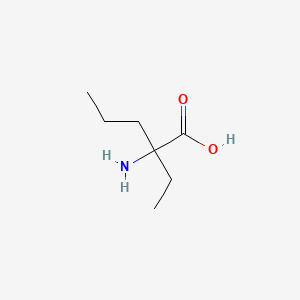

The synthesis of “Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” involves complex chemical reactions. One method involves suspending 0.71 g (3.3 mmol) of naphthalene-1, 4-dicarboxylic acid and 0.81 g (7.4 mmol) of o-aminophenol in 2.4 g of N-methylpyrrolidone in a pressure-resistant glass cuvette with stirring . Another method involves the use of benzothiophene, formaldehyde, and ethylenediamine as raw materials .Molecular Structure Analysis

“Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. The IUPAC name for this compound is 2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole .Chemical Reactions Analysis

The conversion based on naphthalene-1, 4-dicarboxylic acid was 83%. After filtration, washing of the crystals with ethanol, extraction of residual acid by stirring with alcoholic sodium hydroxide solution and drying, 1, 4-bis (benzoxazol-2’-yl)naphthalene was obtained with more than 99.5% purity .Physical and Chemical Properties Analysis

“Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. It is an organic compound that belongs to the benzoxazole family. More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Material Science and Polymer Research

Benzoxazole derivatives are utilized in the development of plastic scintillators, an essential component in radiation detection technology. These compounds, when added as luminescent dyes to polymethyl methacrylate-based scintillators, enhance the scintillation efficiency and stability against thermal, light, and radiation damage. The use of benzoxazole derivatives as luminescent activators and wavelength shifters in plastic scintillators significantly contributes to their performance in radiation detection applications (Salimgareeva & Kolesov, 2005).

Chemical Synthesis and Medicinal Chemistry

Benzoxazole derivatives have shown significant potential in medicinal chemistry and material science. Microwave-assisted synthesis of benzoxazole derivatives is a notable advancement, offering an efficient and rapid method for producing these compounds. This technique enhances the diversity and speed of research in modern chemistry, enabling the synthesis of benzoxazoles under various reaction conditions. These derivatives exhibit a broad range of pharmacological properties, underscoring their importance in drug development and material science applications (Özil & Menteşe, 2020).

Antimicrobial and Plant Defense Metabolites

Benzoxazinoids, including benzoxazole derivatives, serve as defense compounds in plants against biological threats. These compounds have demonstrated potential as antimicrobial scaffolds, indicating their usefulness in addressing microbial resistance. The structural diversity of benzoxazinoids contributes to their effectiveness in plant defense and potential applications in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Mechanism of Action

Target of Action

1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is primarily used as a brightening agent in synthetic fibers and plastic products . The primary targets of this compound are the molecules that constitute these materials. The compound’s role is to enhance the appearance of these materials by increasing their brightness.

Mode of Action

The compound works by absorbing invisible ultraviolet light and re-emitting it as visible light in the blue range of the spectrum . This process is known as fluorescence. The emitted blue light counteracts the yellowish tinge that can be present in certain materials, making them appear whiter and brighter.

Result of Action

The result of the action of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene is an enhancement of the whiteness and brightness of the materials to which it is applied. By absorbing ultraviolet light and re-emitting it as visible blue light, the compound gives these materials a brighter and more appealing appearance .

Action Environment

The efficacy and stability of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene can be influenced by various environmental factors. For example, exposure to intense light or heat may cause the compound to degrade over time, reducing its brightening effect. Therefore, materials treated with this compound are often stored in cool, dark conditions to preserve their enhanced appearance .

Safety and Hazards

“Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” may cause long-lasting harmful effects to aquatic life . It does not occur naturally in the environment and was not manufactured in, or imported into, Canada above the reporting threshold of 100 kg per year during the 2011 calendar year . Based on the outcome of the Ecological Risk Classification of Organic Substances (ERC) analysis, it is considered unlikely to be causing ecological harm .

Properties

IUPAC Name |

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSPVCBIJCZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063698 | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-22-5, 63310-10-1 | |

| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescent brightener 367 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 367 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 367 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)